(4-Cyclobutoxyphenyl)methanamine
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Overview
Description
(4-Cyclobutoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO. It is characterized by a phenyl ring substituted with a cyclobutoxy group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutoxyphenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with cyclobutanol in the presence of a base to form 4-cyclobutoxybenzaldehyde. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield this compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Cyclobutoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Cyclobutoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methanamine
- (4-Ethoxyphenyl)methanamine
- (4-Propoxyphenyl)methanamine
Uniqueness
(4-Cyclobutoxyphenyl)methanamine is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4-cyclobutyloxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO/c12-8-9-4-6-11(7-5-9)13-10-2-1-3-10/h4-7,10H,1-3,8,12H2 |
InChI Key |
GKQIPAIOEFDRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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